molecular formula C21H16BrF4N5O2 B10950567 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B10950567
M. Wt: 526.3 g/mol
InChI Key: QDJOJSHJBAVMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Methylation: The brominated pyrazole is methylated using a methylating agent such as methyl iodide.

    Coupling with tetrafluorobenzyl pyrazole: The methylated pyrazole is coupled with 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazole-3-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the furanamide: The final step involves the formation of the furanamide moiety through a reaction with furanyl isocyanate.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, the compound may be used to study the effects of pyrazole derivatives on various biological pathways and processes.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy, such as inflammation, cancer, and neurological disorders.

Industry

In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
  • 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE

Uniqueness

The presence of both bromine and tetrafluorobenzyl groups in the compound provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound distinct from other pyrazole derivatives and may contribute to its unique biological activities.

Properties

Molecular Formula

C21H16BrF4N5O2

Molecular Weight

526.3 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C21H16BrF4N5O2/c1-10-18(22)11(2)31(28-10)8-12-3-4-16(33-12)21(32)27-17-5-6-30(29-17)9-13-19(25)14(23)7-15(24)20(13)26/h3-7H,8-9H2,1-2H3,(H,27,29,32)

InChI Key

QDJOJSHJBAVMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=C(C(=CC(=C4F)F)F)F)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.